N-Desmethyl Telmisartan

概要

説明

N-Desmethyl Telmisartan is a derivative of Telmisartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound retains many of the pharmacological properties of Telmisartan but with slight modifications in its chemical structure, which can influence its activity and metabolism.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Telmisartan typically involves the demethylation of Telmisartan. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow synthesis approach. This method enhances the efficiency and yield of the product by maintaining optimal reaction conditions throughout the process. The use of solid-supported catalysts, such as palladium on carbon (Pd/C), can also be employed to facilitate the demethylation reaction.

化学反応の分析

Types of Reactions

N-Desmethyl Telmisartan can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

Antihypertensive Effects

N-Desmethyl Telmisartan exhibits similar pharmacological properties to its parent compound, Telmisartan. It acts primarily by blocking the angiotensin II type 1 (AT1) receptors, which leads to vasodilation and a reduction in blood pressure. Studies have shown that both Telmisartan and this compound can significantly lower systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients with essential hypertension.

Table 1: Blood Pressure Reduction with Telmisartan and this compound

Biochemical Mechanisms

Cellular Effects

This compound influences various cellular processes, particularly in the context of cancer research. It has been observed to suppress the proliferation of gastrointestinal stromal tumors (GISTs) by inducing cell cycle arrest in vitro. This suggests potential applications in oncology alongside its cardiovascular benefits.

Pharmacokinetic Studies

Bioavailability and Tissue Distribution

This compound's pharmacokinetic profile indicates good bioavailability and tissue penetration due to its lipophilic nature. Studies have demonstrated that higher plasma concentrations correlate with improved therapeutic outcomes, particularly in reducing urinary albumin-to-creatinine ratios (UACR) in patients with type 2 diabetes.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 42% - 100% |

| Half-life | Approximately 24 hours |

| Tissue Distribution | High due to lipophilicity |

Clinical Case Studies

Case Study: Efficacy in Diabetic Patients

A clinical study involving ten patients with type 2 diabetes showed that increased exposure to this compound resulted in a significant decrease in UACR, indicating improved kidney function and reduced proteinuria.

Table 3: UACR Changes Post-Treatment

| Patient Group | Baseline UACR (mg/g) | Post-Treatment UACR (mg/g) |

|---|---|---|

| Diabetic Patients | 297 | Significantly reduced |

Regulatory Applications

This compound is utilized in the pharmaceutical industry for quality control and impurity profiling during drug development processes. It plays a crucial role in Abbreviated New Drug Applications (ANDA) submitted to the FDA, ensuring that generic formulations meet safety and efficacy standards.

作用機序

N-Desmethyl Telmisartan exerts its effects by blocking the angiotensin II type-1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and improved cardiovascular function. Additionally, this compound may exhibit partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), contributing to its anti-inflammatory and antiproliferative effects.

類似化合物との比較

Similar Compounds

Telmisartan: The parent compound, primarily used for hypertension.

Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Valsartan: Similar to Telmisartan but with different pharmacokinetic properties.

Uniqueness

N-Desmethyl Telmisartan is unique due to its modified chemical structure, which can influence its pharmacokinetics and pharmacodynamics. The presence of the demethylated group can alter its binding affinity to receptors and its metabolic stability, potentially leading to different therapeutic outcomes compared to its parent compound and other similar drugs.

生物活性

N-Desmethyl Telmisartan is a significant metabolite of Telmisartan, an angiotensin II receptor antagonist primarily used for managing hypertension. This compound retains many pharmacological properties of its parent drug but exhibits distinct biological activities due to its modified structure. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and the development of new pharmacological strategies.

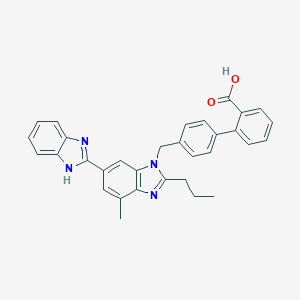

This compound, chemically represented as 2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid, targets the angiotensin II type 1 (AT1) receptors with high affinity. The binding to these receptors inhibits the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism is central to its role in cardiovascular health.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Bioavailability : Ranges from 42% to 100%, influenced by factors such as food intake and individual metabolism.

- Volume of Distribution : High lipophilicity allows extensive distribution in tissues like the liver, kidney, and lungs.

- Half-life : Extended half-life contributes to prolonged effects on blood pressure regulation.

Effects on Cellular Signaling

Research indicates that this compound influences various cellular signaling pathways:

- Cell Cycle Regulation : It has been shown to suppress proliferation in human gastrointestinal stromal tumor (GIST) cells by inducing cell cycle arrest.

- Gene Expression Modulation : The compound affects gene expression related to cardiovascular function and metabolic processes, potentially impacting conditions like metabolic syndrome .

Comparative Efficacy with Telmisartan

Studies comparing this compound with Telmisartan reveal nuanced differences in efficacy:

- Blood Pressure Control : Both compounds effectively lower systolic and diastolic blood pressure, but N-Desmethyl may exhibit enhanced effects in certain populations due to its unique pharmacokinetic profile .

| Treatment Regimen | SBP Change (mmHg) | DBP Change (mmHg) | P-value |

|---|---|---|---|

| Telmisartan Monotherapy | -13.3 (95% CI: -15.0 to -11.6) | -7.3 (95% CI: -8.2 to -6.5) | <0.001 |

| Telmisartan + 1 AHD | -13.0 (95% CI: -16.5 to -9.5) | -6.9 (95% CI: -8.7 to -5.1) | <0.001 |

Case Studies and Clinical Findings

Several clinical studies have highlighted the effectiveness of this compound in various settings:

- Hypertensive Patients with Comorbidities : In a cohort study involving patients with essential hypertension and diabetes, significant reductions in blood pressure were observed with N-Desmethyl treatment, suggesting its utility in complex clinical scenarios .

- Kidney Disease Progression : Research indicates that this compound may slow the progression of kidney disease in patients with type 2 diabetes by modulating angiotensin receptor occupancy and improving renal function markers such as urinary albumin-to-creatinine ratio (UACR) .

特性

IUPAC Name |

2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O2/c1-3-8-29-35-30-20(2)17-23(31-33-26-11-6-7-12-27(26)34-31)18-28(30)36(29)19-21-13-15-22(16-14-21)24-9-4-5-10-25(24)32(37)38/h4-7,9-18H,3,8,19H2,1-2H3,(H,33,34)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBXIPRPTFMJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579024 | |

| Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-81-5 | |

| Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。